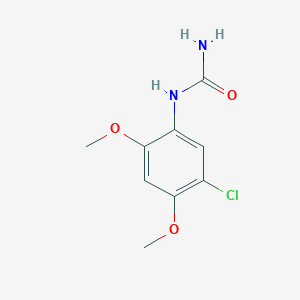
1-O-Tert-butyl 2-O,2-O'-dimethyl azetidine-1,2,2-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography . The structure can provide insights into the compound’s properties and reactivity.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include its reactivity with other substances, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
This would involve measuring properties like the compound’s melting and boiling points, solubility, density, and refractive index. It could also include studying its spectral properties, like its UV/Vis, IR, NMR, and mass spectra .Wissenschaftliche Forschungsanwendungen
Acid-catalyzed Rearrangements and Synthesis
Ethyl and tert-butyl azidoformate are used in acid-catalyzed rearrangements to produce highly stereoselective compounds. For instance, in the synthesis of 3-amino-3-deoxy-D-altrose and its derivatives, tert-butyl azidoformate plays a crucial role. This demonstrates its utility in the stereoselective synthesis of complex sugars, which could have implications in the development of new therapeutics and biochemical probes (Nativi, Reymond, & Vogel, 1989).
Synthesis of Azetidine and Aziridine Derivatives
The compound's derivatives, such as silylmethyl-substituted aziridine and azetidine, have been utilized in reactions with nitriles and carbonyl substrates to generate imidazoline, oxazolidine, and tetrahydropyrimidine products. These reactions highlight the compound's versatility as a building block in organic synthesis, contributing to the development of new materials and active pharmaceutical ingredients (Yadav & Sriramurthy, 2005).
Development of New Chiral Auxiliaries
Tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate has been prepared and used as a chiral auxiliary in dipeptide synthesis. This showcases the compound's application in stereoselective organic synthesis, enabling the production of enantiomerically pure compounds, which is crucial for the development of drugs with specific biological activities (Studer, Hintermann, & Seebach, 1995).
Nucleophilic Substitutions and Radical Reactions
Tert-butyl phenylazocarboxylates, derivatives of the compound , serve as versatile building blocks in synthetic organic chemistry, enabling nucleophilic substitutions and radical reactions. These processes are fundamental in the modification of aromatic rings, leading to the creation of new chemical entities with potential application in drug discovery and materials science (Jasch, Höfling, & Heinrich, 2012).
Synthesis of Protected 3-Haloazetidines
Protected 3-haloazetidines, derived from the compound, have been synthesized and used as building blocks in medicinal chemistry to prepare a series of high-value azetidine-3-carboxylic acid derivatives. This illustrates the compound's importance in the synthesis of novel heterocycles, which are often found in biologically active molecules (Ji, Wojtas, & Lopchuk, 2018).
Eigenschaften
IUPAC Name |
1-O-tert-butyl 2-O,2-O'-dimethyl azetidine-1,2,2-tricarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6/c1-11(2,3)19-10(16)13-7-6-12(13,8(14)17-4)9(15)18-5/h6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKOGMDBTRRNPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1(C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 2,2-dimethyl azetidine-1,2,2-tricarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B2780359.png)
![2-(4-(methylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2780361.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-ethylacetamide](/img/structure/B2780363.png)
![3,5-Dimethylphenyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate](/img/structure/B2780365.png)
![6-Cyclopropyl-2-[[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2780366.png)


![8-bromo-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2780372.png)
![N-(3-fluoro-4-methylphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2780373.png)



![1-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2780380.png)